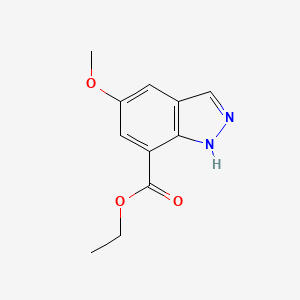

Ethyl 5-methoxy-2H-indazole-7-carboxylate

Description

Ethyl 5-methoxy-2H-indazole-7-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group at position 5 and an ethyl ester at position 5. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring, offering unique electronic and steric properties that make them valuable intermediates in pharmaceutical and agrochemical synthesis. The ethyl ester moiety at position 7 serves as a versatile functional group for further derivatization, such as hydrolysis to carboxylic acids or transesterification.

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 5-methoxy-1H-indazole-7-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-5-8(15-2)4-7-6-12-13-10(7)9/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

SSNHJBSHQKORCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=C1NN=C2)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 5-methoxy-2H-indazole-7-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Construction of the indazole ring system via intramolecular cyclocondensation reactions.

- Introduction of the methoxy substituent at the 5-position.

- Installation of the ethyl carboxylate group at the 7-position.

- Purification and characterization of the target compound.

Starting Materials and Key Intermediates

The preparation often begins with appropriately substituted aniline derivatives or halogenated aromatic precursors. For example, ethyl 4-aminobenzoate can serve as a precursor for the carboxylate group, while methoxy-substituted phenols or anilines provide the methoxy functionality.

A representative precursor is ethyl 4-aminobenzoate, which undergoes diazotization and subsequent coupling with 3-iodophenol to introduce the iodine substituent necessary for further functionalization. This intermediate can then be methylated to introduce the methoxy group, as demonstrated in the synthesis of 2-iodoazobenzenes with methoxy substitution.

Key Synthetic Steps

Diazotization and Coupling

- Ethyl 4-aminobenzoate is treated with sodium nitrite (NaNO2) in acidic aqueous media at low temperature (−5 to 0 °C) to form a diazonium salt.

- The diazonium salt is then reacted with 3-iodophenol in the presence of potassium hydroxide (KOH) to form the azo intermediate.

- The reaction mixture is warmed to room temperature and stirred to complete the coupling.

- The organic layer is worked up by acidification and extraction, followed by drying and concentration to yield the azo compound.

Methylation

- The azo intermediate is dissolved in dimethylformamide (DMF).

- Cesium carbonate (Cs2CO3) and methyl iodide (MeI) are added to methylate the phenolic hydroxyl group, producing the methoxy substituent.

- The reaction is carried out at 30 °C for 24 hours.

- The product is isolated by acidification, extraction, drying, and recrystallization to yield the methoxy-substituted azo compound in good yield (approximately 65%).

Intramolecular Cyclocondensation to Form Indazole Core

- The methoxy-substituted azo compound undergoes intramolecular cyclocondensation under suitable conditions (e.g., heating with specific catalysts or reagents) to form the indazole ring.

- This step involves the formation of the 2H-indazole skeleton with the ethyl ester at position 7 and methoxy at position 5.

- Magnesium sulfate (MgSO4) is often used as a drying agent during workup to remove residual water.

Purification

Analytical Data and Research Outcomes

Yields and Physical Data

Spectroscopic Characterization

- 1H NMR : Characteristic signals for ethyl ester (triplet at ~1.4 ppm, quartet at ~4.4 ppm), methoxy group singlet (~3.9 ppm), and aromatic protons in the 6.9–8.2 ppm range confirm substitution pattern.

- 13C NMR : Signals corresponding to ester carbonyl (~166 ppm), methoxy carbon (~56 ppm), aromatic carbons, and indazole carbons are observed.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with observed m/z matching calculated values for the protonated molecule.

Reaction Conditions Summary

| Reaction Step | Reagents/Conditions | Time | Temperature | Notes |

|---|---|---|---|---|

| Diazotization | NaNO2, HCl, MeCN/H2O, −5 to 0 °C | 30 min | 0 °C | Formation of diazonium |

| Coupling | 3-iodophenol, KOH, MeCN/H2O, −5 to 0 °C to RT | 6 h total | RT after cooling | Formation of azo comp. |

| Methylation | Cs2CO3, MeI, DMF | 24 h | 30 °C | Phenol methylation |

| Cyclocondensation | Intramolecular cyclization (conditions vary) | Variable | Elevated temp. | Indazole formation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2H-indazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 5-hydroxy-2H-indazole-7-carboxylate.

Reduction: Ethyl 5-methoxy-2H-indazole-7-methanol.

Substitution: 5-halogenated-2H-indazole-7-carboxylate derivatives.

Scientific Research Applications

Ethyl 5-methoxy-2H-indazole-7-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-2H-indazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-methoxy-2H-indazole-7-carboxylate belongs to a class of indazole carboxylates with varying substituents. Below is a comparative analysis with key analogues based on structural features, synthesis, and inferred properties:

Reactivity and Stability

- Substituent Effects : The methoxy group in this compound activates the aromatic ring toward electrophilic substitution, directing incoming groups to specific positions. In contrast, the chloro substituent in Methyl 5-chloro-1H-indazole-7-carboxylate deactivates the ring, favoring nucleophilic displacement reactions .

- Ester Hydrolysis : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, which may influence the compound’s stability in biological systems.

Biological Activity

Ethyl 5-methoxy-2H-indazole-7-carboxylate is a compound belonging to the indazole family, known for its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Indazole Compounds

Indazoles are heterocyclic compounds that have gained attention due to their potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound is particularly notable for its unique substitution pattern, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific kinases such as CHK1 and CHK2, which play critical roles in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : Research indicates that indazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various fungal strains, showing promising results against Candida species .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating pathways associated with cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced inflammation and pain relief .

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 3.807 mM | |

| Candida glabrata | 15.227 mM | |

| C. tropicalis | Not specified |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 12.5 | Cell cycle arrest via CHK1/CHK2 inhibition | |

| MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

Case Studies

- Antifungal Activity : A study evaluated the efficacy of this compound against Candida albicans and found that it exhibited significant antifungal activity, particularly in resistant strains . The research highlighted the need for further structural modifications to enhance activity.

- Anticancer Properties : In a recent study, this compound was tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through specific signaling pathways .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Structural Optimization : Further modifications could enhance its selectivity and potency against specific targets.

- Combination Therapies : Investigating the compound's efficacy in combination with existing therapies could provide synergistic effects in treating resistant infections or cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.